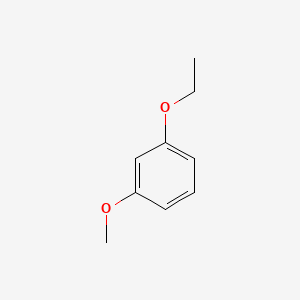

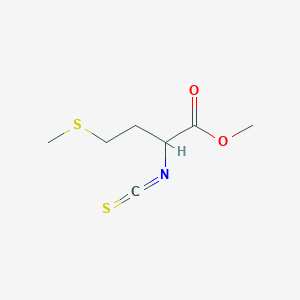

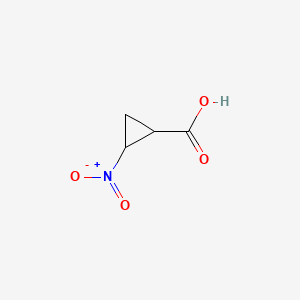

![molecular formula C10H15NO2 B1295350 2-氮杂双环[2.2.2]辛-5-烯-2-羧酸乙酯 CAS No. 3693-69-4](/img/structure/B1295350.png)

2-氮杂双环[2.2.2]辛-5-烯-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

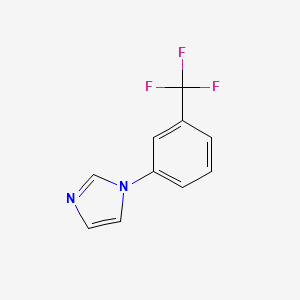

The compound "2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester" is a derivative of azabicyclooctane, which is a bicyclic structure containing nitrogen within the ring system. This class of compounds is of interest due to their potential applications in supramolecular chemistry and as building blocks for more complex chemical structures.

Synthesis Analysis

The synthesis of related azabicyclooctane derivatives has been explored in several studies. For instance, the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride followed by hydrolysis led to the formation of 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives, which could undergo rearrangement to yield different compounds under acidic conditions . Additionally, the synthesis of various esters derived from azabicyclooctane carboxylic acids has been reported, with studies focusing on their structural and conformational properties .

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives has been extensively studied using techniques such as NMR spectroscopy and X-ray diffraction. These studies have provided detailed information on the conformation and configuration of the molecules. For example, the crystal structure of certain azabicyclooctane esters has been determined, revealing the preferred chair-envelope conformation and the positioning of substituents .

Chemical Reactions Analysis

Azabicyclooctane derivatives participate in various chemical reactions, including rearrangements and multi-component coupling reactions. The skeletal rearrangement of azabicyclooctane derivatives under acidic conditions has been documented, leading to the formation of different bicyclic structures . Moreover, azabicyclooctane carboxylic acids have been used in multi-component coupling reactions with aldehydes and amides, resulting in the synthesis of 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclooctane derivatives are influenced by their molecular structure. The stereochemistry and conformation of these compounds affect their reactivity and interaction with other molecules. The studies have shown that these compounds can exhibit different conformations in solution and in the solid state, which can be analyzed by spectroscopic methods and confirmed by X-ray crystallography . The stability of certain motifs in the crystal structures of these compounds has also been investigated, providing insights into their potential applications in supramolecular chemistry .

科学研究应用

手性环状氨基酸酯

使用与 2-氮杂双环[2.2.2]辛-5-烯-2-羧酸乙酯结构相似的化合物探索了手性环状氨基酸酯的合成。例如,(2S,5S)-叔丁基 3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸酯由相应的顺式和反式-5-羟基哌啶酸乙酯合成。该合成不需要手性催化剂或酶,并使用核磁共振波谱和高分辨率质谱进行表征。通过 X 射线衍射获得的晶体结构显示了具有内酯和哌啶基团的双环[2.2.2]辛烷结构,突出了其在手性化学和材料科学中进一步研究应用的潜力 (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014)。

卤素反应

对与 2-氮杂双环[2.2.2]辛-5-烯-2-羧酸乙酯具有结构特征的取代 2,3,7-三氮杂双环[3.3.0]辛-3-烯-4-羧酸酯的研究揭示了它们与卤素的反应性。这些化合物与氯和溴反应生成相应的 4-卤代-2,3,7-三氮杂双环[3.3.0]辛-2-烯-4-羧酸酯。随后的加热导致氮消除和 6-卤代-3-氮杂双环[3.1.0]己烷-6-羧酸酯的形成,表明在合成有机化学和药物开发中具有潜在应用 (Molchanov, Stepakov, & Kostikov, 2001)。

刚性二肽模拟物

已经从吡咯谷氨酸酯合成了刚性二肽模拟物,例如 2-氧代-3-(N-Cbz-氨基)-1-氮杂双环[4.3.0]壬烷-9-羧酸酯。这项工作展示了立体化学定义结构的创建,提供了八种不同的立体异构体。此类化合物对肽化学和基于肽的治疗剂的开发具有重要意义 (Mulzer, Schülzchen, & Bats, 2000)。

头孢菌素衍生物

头孢菌素衍生物已使用类似于 2-氮杂双环[2.2.2]辛-5-烯-2-羧酸乙酯的结构合成。合成了一种新型的头孢菌素衍生物,并通过核磁共振进行了充分表征,表明在抗生素开发和药物递送系统中具有潜在应用 (Blau, Menegon, Ferreira, Ferreira, Boffo, Tavares, Heleno, & Chung, 2008)。

属性

IUPAC Name |

ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-13-10(12)11-7-8-3-5-9(11)6-4-8/h3,5,8-9H,2,4,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSYMBPNSZCLIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC2CCC1C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958122 |

Source

|

| Record name | Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester | |

CAS RN |

3693-69-4 |

Source

|

| Record name | 2-Azabicyclo(2.2.2)oct-5-ene-2-carboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

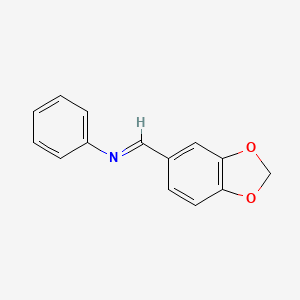

![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)